molecular formula C10H18ClNO2S B2910911 Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2137573-45-4

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B2910911
CAS No.: 2137573-45-4
M. Wt: 251.77
InChI Key: QQGQPRIGXFYPRW-UHFFFAOYSA-N
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Description

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a sulfur atom (thia) in its bicyclic structure. Its molecular formula is C₉H₁₆ClNO₂S, with a molecular weight of 261.75 g/mol and a typical purity of 95% . The spiro[3.5] framework combines a five-membered thiolane ring fused to a three-membered carbocyclic system, with a methyl ester and an amino group as key substituents. This compound is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its hydrochloride salt form enhances aqueous solubility, making it suitable for formulation studies .

Properties

IUPAC Name

methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGQPRIGXFYPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(CCS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137573-45-4
Record name methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing a thiol group with a compound that can form a spirocyclic structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the precursor, allowing the nucleophile to attack the electrophilic center.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the stability and bioavailability of drug candidates.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

    Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets, providing insights into their mechanism of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target. The amino group can form hydrogen bonds, while the sulfur atom can participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

The following analysis compares Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride (Compound A) with analogous spirocyclic derivatives, focusing on structural variations, physicochemical properties, and applications.

N-Methyl-8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (Compound B)

  • Structure : Replaces sulfur with oxygen (oxa) in the spiro system.
  • Molecular Formula : C₁₀H₁₈Cl₂N₄O (EN300-384048) .
  • Higher molecular weight (305.18 g/mol) due to additional methyl and chlorine substituents. Lower logP (predicted) compared to Compound A, suggesting reduced lipophilicity.
  • Applications : Used in antiviral drug candidates due to improved metabolic stability .

tert-Butyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Hydrochloride (Compound C)

  • Structure : Contains two nitrogen atoms (diaza) in the spiro system.
  • Molecular Formula : C₁₂H₂₁ClN₂O₂ (CAS: 1118786-86-9) .
  • Key Differences: Nitrogen atoms introduce hydrogen-bonding capacity, enhancing solubility in polar solvents. Molecular weight (284.76 g/mol) exceeds Compound A, impacting pharmacokinetics.
  • Applications : Intermediate in kinase inhibitor development .

tert-Butyl 8-Amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (Compound D)

  • Structure : Hybrid oxa-aza spiro system with tert-butyl protection.
  • Molecular Formula: C₁₃H₂₂N₂O₃ (CAS: Not specified) .
  • Key Differences :
    • Dual heteroatoms (oxygen and nitrogen) enable diverse reactivity in nucleophilic substitutions.
    • tert-Butyl ester enhances stability under acidic conditions compared to methyl ester.
    • Higher molecular weight (266.33 g/mol ) may reduce bioavailability.
  • Applications : Precursor in peptide-mimetic drug design .

Comparative Data Table

Property Compound A Compound B Compound C Compound D
Molecular Formula C₉H₁₆ClNO₂S C₁₀H₁₈Cl₂N₄O C₁₂H₂₁ClN₂O₂ C₁₃H₂₂N₂O₃
Molecular Weight 261.75 g/mol 305.18 g/mol 284.76 g/mol 266.33 g/mol
Heteroatoms S (thia) O (oxa) N (diaza) O + N (oxa-aza)
Solubility High (hydrochloride salt) Moderate (neutral pH) High (hydrochloride salt) Low (tert-butyl ester)
Purity 95% 95% ≥98% Not reported
Applications Neurological intermediates Antiviral candidates Kinase inhibitors Peptide-mimetic drugs

Research Findings and Implications

  • Sulfur vs.
  • Nitrogen Incorporation : Compound C’s diaza structure enhances solubility but may reduce membrane permeability compared to Compound A .
  • Protective Groups : Compound D’s tert-butyl group offers synthetic versatility but complicates metabolic clearance .

Biological Activity

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews its structural properties, biological evaluations, and relevant research findings.

Structural Information

  • Molecular Formula : C10H17ClN2O2S
  • Molecular Weight : 251.77 g/mol
  • CAS Number : 2137573-45-4
  • SMILES Notation : COC(=O)C1CC2(C1)CC(CCS2)N

The compound features a spirocyclic structure that may contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural motifs can exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of related compounds on neuroblastoma and glioblastoma cell lines. The results indicated that compounds with spirocyclic structures, such as methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate, could potentially enhance therapeutic efficacy in resistant cancer types .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects is believed to involve interference with cellular processes essential for cancer cell survival and proliferation, such as apoptosis induction and cell cycle arrest .

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

  • Biodistribution Studies :
    • Research involving animal models has shown that compounds similar to methyl 8-amino-5-thiaspiro[3.5]nonane can achieve significant uptake in brain tissues after oral administration, suggesting good bioavailability and potential for treating central nervous system tumors .

Case Study 1: Neuroblastoma Cell Lines

In a comparative analysis, methyl 8-amino-5-thiaspiro[3.5]nonane was tested against established chemotherapeutic agents in neuroblastoma cell lines. The study reported:

CompoundLC50 (nM)Sensitivity
Methyl 8-amino-5-thiaspiro[3.5]nonane200 ± 60High
Standard Chemotherapy Agent>3000Low

This data indicates that methyl 8-amino-5-thiaspiro[3.5]nonane exhibits significantly higher potency compared to traditional agents .

Case Study 2: Glioblastoma Treatment

A separate study focused on glioblastoma cells demonstrated that treatment with methyl 8-amino-5-thiaspiro[3.5]nonane resulted in:

TreatmentGI50 (nM)Total Growth Inhibition (TGI)
Methyl 8-amino-5-thiaspiro[3.5]nonane<100<10 µM
Control Group>1000>100 µM

These findings suggest promising applications for this compound in the treatment of aggressive brain tumors .

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